- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

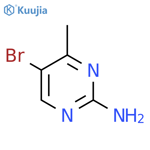

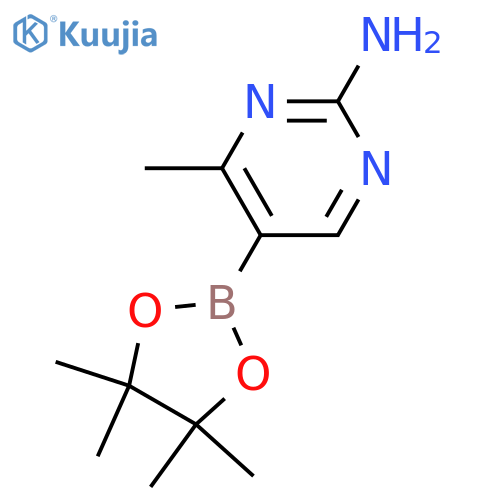

Cas no 944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine)

944401-55-2 structure

Productnaam:4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

CAS-nummer:944401-55-2

MF:C11H18BN3O2

MW:235.090522289276

MDL:MFCD18072554

CID:844636

PubChem ID:52987906

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Chemische en fysische eigenschappen

Naam en identificatie

-

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- 2-Pyrimidinamine, 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- [4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amine

- AK112765

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl]-pyrimidin-2-ylamine

- 4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-ylamine

- SYJMHOBGFXCKRG-UHFFFAOYSA-N

- 6145AC

- FCH2794291

- AM807613

- OR360325

- AX8161633

- 4-Methyl-2-aminopyrimidine-5-boronic acid pinacol ester

- (2-AM

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine (ACI)

- C11H18BN3O2

- 4-methyl-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- MFCD18072554

- AKOS016000282

- 4-methyl-5-(4, 4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- SB55508

- SY104523

- DS-5779

- 2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester

- DTXSID50680997

- 2-Amino-4-methylpyrimidin-5-boronic acid pinacol ester

- 944401-55-2

- SCHEMBL1114281

- DB-010255

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl))pyrimidine-2-ylamine

- (2-AMINO-4-METHYLPYRIMIDIN-5-YL)BORONIC ACID PINACOL ESTER

- 4-methyl-5-(4,4,5,5-tetramethyl (1,3,2-dioxaborolan-2-yl)) pyrimidine-2-ylamine

- 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

-

- MDL: MFCD18072554

- Inchi: 1S/C11H18BN3O2/c1-7-8(6-14-9(13)15-7)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3,(H2,13,14,15)

- InChI-sleutel: SYJMHOBGFXCKRG-UHFFFAOYSA-N

- LACHT: N1C(N)=NC(C)=C(B2OC(C)(C)C(C)(C)O2)C=1

Berekende eigenschappen

- Exacte massa: 235.1492070g/mol

- Monoisotopische massa: 235.1492070g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 1

- Complexiteit: 282

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 70.3

Experimentele eigenschappen

- Dichtheid: 1.11

- Kookpunt: 409.7±47.0 °C at 760 mmHg

- Vlampunt: 201.6±29.3 °C

- Waterverdelingscoëfficiënt: Slightly soluble in water.

- Dampfdruk: 0.0±1.0 mmHg at 25°C

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303+H313+H333

- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313

- Veiligheidsinstructies: H303+H313+H333

- TSCA:N

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0728-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

¥ 5,623.00 | 2023-04-12 | |

| abcr | AB332473-1 g |

2-Amino-4-methylpyrimidine-5-boronic acid pinacol ester, 95%; . |

944401-55-2 | 95% | 1g |

€508.00 | 2023-04-26 | |

| eNovation Chemicals LLC | D657146-5G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 5g |

$1055 | 2024-07-21 | |

| eNovation Chemicals LLC | D657146-10G |

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 97% | 10g |

$1755 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161633-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 100mg |

¥85.0 | 2024-04-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M39840-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95% | 5g |

¥6056.0 | 2022-04-27 | |

| TRC | M343478-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 100mg |

$ 210.00 | 2022-06-03 | ||

| Chemenu | CM130224-5g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 5g |

$880 | 2021-08-05 | |

| Chemenu | CM130224-100mg |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 100mg |

$71 | 2021-08-05 | |

| Chemenu | CM130224-1g |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |

944401-55-2 | 95+% | 1g |

$301 | 2021-08-05 |

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; rt → 115 °C; 18 h, 115 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 115 °C

Referentie

- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Referentie

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C

Referentie

- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 20 min, rt; 18 h, rt → 115 °C

Referentie

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 20 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, rt → 115 °C

Referentie

- Discovery of Clinical Development Candidate GDC-0084, a Brain Penetrant Inhibitor of PI3K and mTOR, ACS Medicinal Chemistry Letters, 2016, 7(4), 351-356

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 18 h, 115 °C; 115 °C → rt

Referentie

- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Referentie

- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 85 °C

Referentie

- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ; 15 min, 50 °C; 50 °C → rt

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

1.2 Reagents: Potassium acetate ; 16 h, 95 °C

Referentie

- Preparation of pyrimidine derivatives as inhibitors of phosphatidylinositol 3-kinase, United States, , ,

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Raw materials

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Preparation Products

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine Gerelateerde literatuur

-

1. Book reviews

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Aminopyrimidine en afgeleiden

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Diazines Pyrimidine en pyrimidine-derivaten Aminopyrimidine en afgeleiden

944401-55-2 (4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine) Gerelateerde producten

- 1196151-89-9(4-ethynyl-2-(trifluoromethyl)pyridine)

- 2308476-99-3(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid)

- 1171923-85-5(2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid)

- 2006404-47-1(tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate)

- 2751702-47-1(1,1-diethyl-3,4-dihydro-1H-2-benzopyran-6-ol)

- 1932614-56-6(5H,6H,7H-cyclopentabpyridin-7-amine dihydrochloride)

- 1305711-72-1(methyl 3-amino-2-(4-methylphenyl)propanoate hydrochloride)

- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)

- 1261730-94-2(6-Fluoro-2-iodo-3'-(trifluoromethoxy)biphenyl)

- 2175978-44-4(6-cyclopropyl-3-({1-(oxolan-3-yl)methylpiperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:944401-55-2)4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-2-amine

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):339.0